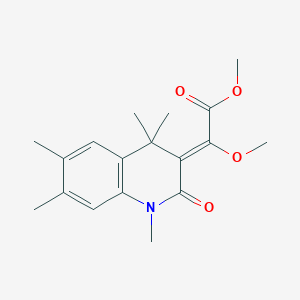
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Subsequent steps involve introducing the methoxy and methyl groups through alkylation reactions.
Esterification: The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions might occur at the methoxy group or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
科学研究应用
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate stands out due to its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
5432-83-7 |
|---|---|
分子式 |
C18H23NO4 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
methyl (2Z)-2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate |
InChI |
InChI=1S/C18H23NO4/c1-10-8-12-13(9-11(10)2)19(5)16(20)14(18(12,3)4)15(22-6)17(21)23-7/h8-9H,1-7H3/b15-14+ |
InChI 键 |
FLJQXBDZHCXDLP-CCEZHUSRSA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C(=O)/C(=C(/C(=O)OC)\OC)/C2(C)C)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=C(C(=O)OC)OC)C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




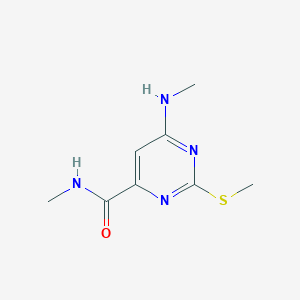
![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
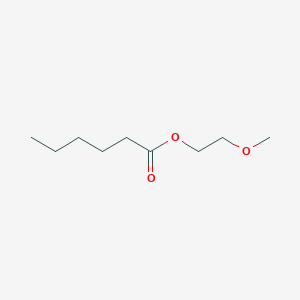
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

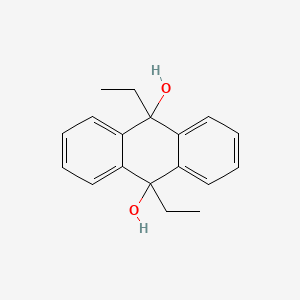


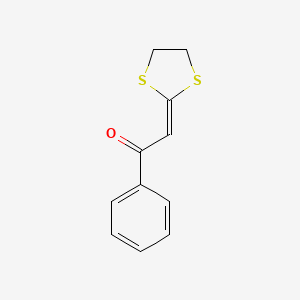
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
